molecular formula C8H15NO2 B13167104 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one

Cat. No.: B13167104
M. Wt: 157.21 g/mol
InChI Key: DOXLJXHIPHQKBF-UHFFFAOYSA-N
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Description

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a methoxy group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one typically involves the reaction of 2-methylpyrrolidine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-(1-methylpyrrolidin-3-yl)ethan-1-one
  • 2-Methoxy-1-(2-ethylpyrrolidin-3-yl)ethan-1-one
  • 2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-amine

Uniqueness

2-Methoxy-1-(2-methylpyrrolidin-3-yl)ethan-1-one is unique due to its specific structural features, such as the methoxy group and the position of the methyl group on the pyrrolidine ring

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methoxy-1-(2-methylpyrrolidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-6-7(3-4-9-6)8(10)5-11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

DOXLJXHIPHQKBF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C(=O)COC

Origin of Product

United States

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